molecular formula C19H17N3 B1223075 C.I. Basic Red 9 CAS No. 479-73-2

C.I. Basic Red 9

Cat. No.: B1223075
CAS No.: 479-73-2
M. Wt: 287.4 g/mol
InChI Key: AFAIELJLZYUNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pararosaniline free base is an imine that is 4-methylidenecyclohexa-2,5-dien-1-imine in which both the hydrogens of the methylidene group are replaced by 4-aminophenyl groups. The hydrochloride salt is the histological dye 'pararosaniline'. It has a role as a fluorochrome and a histological dye. It is a substituted aniline and an imine. It is a conjugate base of a pararosaniline(1+).

Properties

CAS No.

479-73-2

Molecular Formula

C19H17N3

Molecular Weight

287.4 g/mol

IUPAC Name

4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline

InChI

InChI=1S/C19H17N3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20H,21-22H2

InChI Key

AFAIELJLZYUNPW-UHFFFAOYSA-N

SMILES

C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Canonical SMILES

C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Key on ui other cas no.

569-61-9
479-73-2

Related CAS

569-61-9 (mono-hydrochloride)
6035-94-5 (monoacetate)
61467-64-9 (mononitrate)

Synonyms

4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)benzeneamine monohydrochloride
alpha-(4-aminophenyl)-alpha-(4-imino-2,5-cyclohexadien-1-ylidene)-4-toluidine monohydrochloride
C.I. Basic Red 9
CI Basic Red 9
hexazonium pararosaniline
pararosaniline
pararosaniline monoacetate
pararosaniline monohydrochloride
pararosaniline monohydroiodide
pararosaniline mononitrate
pararosaniline monoperchlorate
pararosaniline phosphate (3:1)
pararosaniline sulfate (2:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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